molecular formula C13H11NO3S B8043966 N-[2-(benzenesulfonyl)phenyl]formamide

N-[2-(benzenesulfonyl)phenyl]formamide

Cat. No.: B8043966
M. Wt: 261.30 g/mol
InChI Key: XOWHOHZJCCYXOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Benzenesulfonyl)phenyl]formamide is a sulfonamide-containing formamide derivative characterized by a benzenesulfonyl (-SO₂C₆H₅) group at the 2-position of a phenyl ring, with a formamide (-NHCHO) functional group attached to the nitrogen. Its molecular formula is C₁₃H₁₁NO₃S, and its structure features a planar aromatic system stabilized by intramolecular hydrogen bonding and π-stacking interactions.

The synthesis of such compounds typically involves sulfonylation of aniline precursors or coupling reactions with sulfonyl chlorides. For example, describes the use of formamide derivatives in synthesizing pyrrolo[2,3-d]pyrimidines, suggesting analogous pathways for introducing sulfonamide groups .

Properties

IUPAC Name

N-[2-(benzenesulfonyl)phenyl]formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c15-10-14-12-8-4-5-9-13(12)18(16,17)11-6-2-1-3-7-11/h1-10H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWHOHZJCCYXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(benzenesulfonyl)phenyl]formamide typically involves the reaction of 2-aminobenzenesulfonamide with formic acid or formic anhydride. The reaction is usually carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

2-Aminobenzenesulfonamide+Formic AcidThis compound+Water\text{2-Aminobenzenesulfonamide} + \text{Formic Acid} \rightarrow \text{this compound} + \text{Water} 2-Aminobenzenesulfonamide+Formic Acid→this compound+Water

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, alcohols, under conditions like heating or using catalysts.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(Benzenesulfonyl)phenyl]formamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable sulfonyl group.

Mechanism of Action

The mechanism of action of N-[2-(Benzenesulfonyl)phenyl]formamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-[2-(benzenesulfonyl)phenyl]formamide with key analogs, emphasizing structural variations, physicochemical properties, and bioactivity (where available):

Compound Name Molecular Formula Substituents/Modifications Key Properties/Activities References
This compound C₁₃H₁₁NO₃S Benzenesulfonyl at position 2 High crystallinity (predicted); potential enzyme inhibition due to sulfonamide -
N-(2-(N-Methylsulfamoyl)phenyl)formamide C₈H₁₀N₂O₃S Methylsulfamoyl (-NHSO₂CH₃) at position 2 Triclinic crystal system; stabilized by N–H···O and C–H···O hydrogen bonds
N-[5-Chloro-2-[(2-nitrophenyl)thio]phenyl]formamide C₁₃H₁₀ClN₂O₃S Chloro, thio-linked nitro group Enhanced electrophilicity due to nitro group; unconfirmed bioactivity
N-(2-Benzylphenyl)formamide C₁₄H₁₃NO Benzyl (-CH₂C₆H₅) at position 2 Lipophilic (LogP = 3); no reported bioactivity
N-[2-(4-(N-(Pyrimidin-2-yl)sulfamoyl)phenyl]formamide C₁₇H₁₅N₃O₃S Pyrimidinyl-sulfamoyl at position 4 Intermediate in antitumor agent synthesis; yield = 38%

Structural and Functional Insights

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (e.g., -SO₂, -NO₂): The benzenesulfonyl group enhances polarity and hydrogen-bonding capacity, improving solubility in polar solvents.
  • Bulkier Groups (e.g., Benzyl) : The benzyl substituent in ’s analog increases lipophilicity (LogP = 3), favoring membrane permeability but reducing aqueous solubility .

Hydrogen Bonding and Crystal Packing

N-(2-(N-Methylsulfamoyl)phenyl)formamide () forms infinite 1D chains via N–H···O and C–H···O interactions, with additional stabilization from oxygen-π stacking.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.